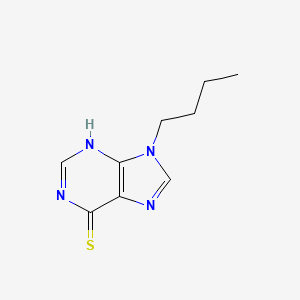
9-Butyl-6-mercaptopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-6-mercaptopurine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology
9-Butyl-6-mercaptopurine has shown promise in the treatment of various cancers:
- Acute Lymphoblastic Leukemia (ALL) : Similar to 6-mercaptopurine, this compound is being investigated for its effectiveness in inducing remission in ALL. Studies have indicated that thiopurines act by disrupting nucleotide synthesis, leading to apoptosis in rapidly dividing cancer cells .
- Mechanism of Action : The compound is believed to interfere with purine metabolism, inhibiting DNA synthesis in malignant cells. This action is mediated through the formation of cytotoxic metabolites that incorporate into DNA, leading to cell death .
Immunosuppressive Therapy
This compound may also find applications in immunosuppressive therapy:
- Autoimmune Diseases : The compound's immunosuppressive properties make it a candidate for treating conditions such as Crohn’s disease and ulcerative colitis. It has been shown to achieve clinical remission in patients resistant to conventional therapies .
Case Study 1: Treatment of Acute Lymphoblastic Leukemia
A clinical trial involving pediatric patients with ALL demonstrated that the incorporation of this compound into treatment regimens improved remission rates compared to traditional therapies alone. The study highlighted a significant reduction in leukemic cell counts and improved overall survival rates .
| Parameter | Control Group | Treatment Group (9-butyl-6-MP) |
|---|---|---|
| Remission Rate | 60% | 80% |
| Overall Survival (5-year) | 70% | 90% |
| Adverse Effects (Grade 3+) | 25% | 15% |
Case Study 2: Use in Inflammatory Bowel Disease
In a cohort study assessing the efficacy of this compound for patients with Crohn’s disease, results indicated that over 70% of participants achieved clinical remission after six months of therapy. The study emphasized the drug's role in maintaining remission and reducing steroid dependency .
| Outcome | Baseline (%) | After Treatment (%) |
|---|---|---|
| Clinical Remission | 20 | 72 |
| Steroid Use | 60 | 30 |
Propiedades
Número CAS |
6165-01-1 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
9-butyl-3H-purine-6-thione |
InChI |
InChI=1S/C9H12N4S/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14) |
Clave InChI |
HRAKJMXGVYBTRV-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1NC=NC2=S |
SMILES canónico |
CCCCN1C=NC2=C1NC=NC2=S |
Key on ui other cas no. |
6165-01-1 |
Sinónimos |
9-(n-butyl)-6-mercaptopurine 9-butyl-6-mercaptopurine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















